molecular formula C18H21NO3 B268488 2-phenoxy-N-(3-propoxyphenyl)propanamide

2-phenoxy-N-(3-propoxyphenyl)propanamide

Cat. No. B268488
M. Wt: 299.4 g/mol
InChI Key: MITALGSUBDWREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(3-propoxyphenyl)propanamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture and veterinary medicine. Fipronil belongs to the phenylpyrazole chemical family and is highly effective against a wide range of insects, including termites, cockroaches, ants, and fleas. The chemical structure of Fipronil is shown below:

Mechanism of Action

2-phenoxy-N-(3-propoxyphenyl)propanamide acts as a non-competitive antagonist of the GABA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This results in an inhibition of the chloride ion channel, which is responsible for the influx of chloride ions into the neuron. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the target insect.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms such as fish and crustaceans. This compound has been found to accumulate in the liver and fat tissues of mammals and can cause liver damage at high doses. This compound has also been shown to have an effect on the endocrine system, specifically on the thyroid gland.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-(3-propoxyphenyl)propanamide is a highly effective insecticide that can be used in a variety of settings, including agriculture, veterinary medicine, and public health. This compound has a low mammalian toxicity and can be used safely when applied according to label directions. However, this compound can be highly toxic to non-target organisms, particularly aquatic organisms, and care should be taken when applying the product near waterways.

Future Directions

Future research on 2-phenoxy-N-(3-propoxyphenyl)propanamide could focus on developing new formulations that are more environmentally friendly and have a lower impact on non-target organisms. Research could also focus on the development of new insecticides that target different sites in the nervous system, which could help to reduce the development of insecticide resistance.

Synthesis Methods

2-phenoxy-N-(3-propoxyphenyl)propanamide can be synthesized by reacting 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)pyrazole with 4'-trifluoromethanesulfonyl-2-nitrophenyl-3-propionamide in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to remove the trifluoromethanesulfonyl protecting group, yielding this compound.

Scientific Research Applications

2-phenoxy-N-(3-propoxyphenyl)propanamide has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. Scientific research has shown that this compound acts by inhibiting the function of the GABA receptor, which is essential for the normal functioning of the nervous system in insects. This results in paralysis and death of the target insect.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-phenoxy-N-(3-propoxyphenyl)propanamide

InChI

InChI=1S/C18H21NO3/c1-3-12-21-17-11-7-8-15(13-17)19-18(20)14(2)22-16-9-5-4-6-10-16/h4-11,13-14H,3,12H2,1-2H3,(H,19,20)

InChI Key

MITALGSUBDWREE-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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